molecular formula C13H8Cl2F3N3 B11525864 2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine

2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine

Cat. No.: B11525864
M. Wt: 334.12 g/mol
InChI Key: JTEVBLZLUBWTIG-IFRROFPPSA-N
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Description

2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE is a chemical compound with a complex structure that includes a pyridine ring substituted with a trifluoromethyl group and a hydrazone linkage to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-hydrazinyl-5-(trifluoromethyl)pyridine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
  • 2,4-dichloro-5-[(E)-[(2E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine

Uniqueness

Compared to similar compounds, 2-[(2E)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and trifluoromethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C13H8Cl2F3N3

Molecular Weight

334.12 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C13H8Cl2F3N3/c14-10-2-1-3-11(15)9(10)7-20-21-12-5-4-8(6-19-12)13(16,17)18/h1-7H,(H,19,21)/b20-7+

InChI Key

JTEVBLZLUBWTIG-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC2=NC=C(C=C2)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC2=NC=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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